Cytotoxicity vs. Caesalpine A in HepG2 Cells
In a comparative study of cassane diterpenes isolated from Caesalpinia minax, Caesalpine B demonstrated a differential cytotoxic profile compared to its close structural analog, Caesalpine A. The reported IC50 values highlight a significant variance in potency against the HepG2 human liver cancer cell line [1].
| Evidence Dimension | Cytotoxicity (IC50) against HepG2 cells |
|---|---|
| Target Compound Data | IC50 = 6.1 ± 0.4 µM |
| Comparator Or Baseline | Caesalpine A: IC50 = 11.2 ± 0.8 µM |
| Quantified Difference | Caesalpine B is approximately 1.8-fold more potent than Caesalpine A in this assay. |
| Conditions | MTT assay after 48 h exposure in HepG2 human liver cancer cell line |
Why This Matters
This demonstrates that small structural differences among co-isolated cassane diterpenes lead to non-equivalent biological potency, directly impacting experimental outcomes and necessitating specific compound procurement.
- [1] Ma, G., et al. (2013). Four new cassane diterpenes from the seeds of Caesalpinia minax. Phytochemistry Letters, 6(4), 606-609. View Source
